Pyridazine-3-carbothioamide

Phosphodiesterase Enzyme inhibition Drug discovery

Pyridazine-3-carbothioamide (≥95%) is a must-have heterocyclic building block. Its unique 3-carbothioamide group, replacing oxygen with sulfur, alters lipophilicity and metabolic stability versus carboxamide analogs. This differentiates biological outcomes, making it a compelling scaffold for differentiation therapy research and a critical negative control for PDE inhibition and antifungal SAR studies. Select for its distinct reactivity profile.

Molecular Formula C5H5N3S
Molecular Weight 139.18 g/mol
CAS No. 88497-62-5
Cat. No. B1418362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridazine-3-carbothioamide
CAS88497-62-5
Molecular FormulaC5H5N3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C(=S)N
InChIInChI=1S/C5H5N3S/c6-5(9)4-2-1-3-7-8-4/h1-3H,(H2,6,9)
InChIKeyUNTFFYYIGIRBML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridazine-3-carbothioamide (CAS 88497-62-5) for R&D Procurement: A Heterocyclic Building Block


Pyridazine-3-carbothioamide is a heterocyclic compound comprising a pyridazine ring substituted with a carbothioamide group at the 3-position. Its molecular formula is C5H5N3S, with a molecular weight of 139.18 g/mol . The compound is primarily supplied as a research chemical with a typical purity of 95% . It serves as a versatile intermediate in medicinal chemistry, offering a reactive thioamide functional group suitable for further derivatization .

Pyridazine-3-carbothioamide Procurement: Why Simple Analogs Cannot Substitute


Pyridazine-3-carbothioamide cannot be simply replaced by other pyridazine derivatives due to its distinct 3-carbothioamide functional group, which confers unique reactivity and biological properties compared to 3-carboxamide analogs. The substitution of oxygen (in carboxamide) with sulfur (in carbothioamide) alters hydrogen-bonding capacity, lipophilicity, and metabolic stability . This structural divergence has been shown to lead to significantly different biological outcomes in various assay systems [1]. Consequently, selecting this specific compound over its carboxamide counterpart is essential for research programs where the thioamide moiety's distinct electronic and steric properties are required.

Quantitative Evidence Guide for Pyridazine-3-carbothioamide Selection in R&D


Pyridazine-3-carbothioamide Shows Insignificant Activity Against cAMP Phosphodiesterase in Contrast to Other Pyridazine PDE Inhibitors

Pyridazine-3-carbothioamide was tested for inhibitory activity against cAMP phosphodiesterase. In an in vitro assay using bovine aorta at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), the compound was found to be 'insignificant' [1]. This negative result serves as a valuable comparator for other pyridazine derivatives that have demonstrated potent PDE inhibition [2].

Phosphodiesterase Enzyme inhibition Drug discovery

Pyridazine-3-carbothioamide Exhibits Pronounced Anti-Proliferative Activity, While Specific IC50 Data Remain Unpublished

Pyridazine-3-carbothioamide has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes [1]. This suggests potential utility as an anticancer agent and for treating skin diseases such as psoriasis [2]. Quantitative IC50 data against specific cancer cell lines are not currently available in the public domain, limiting direct comparisons. However, this qualitative evidence positions the compound as a candidate for differentiation-based anticancer strategies.

Anticancer Cell differentiation Psoriasis

Pyridazine-3-carbothioamide Lacks Significant Antifungal Activity in Contrast to Pyridazine (Thio)amide Fungicides

While certain pyridazine (thio)amide derivatives have been patented as fungicidal compounds [1], pyridazine-3-carbothioamide itself did not show significant antifungal activity in assays against common fungal strains [2]. This lack of activity provides a valuable negative control for structure-activity relationship (SAR) studies aiming to identify the specific substituents responsible for antifungal potency in this chemical class.

Antifungal Agrochemical Phytopathology

Optimal R&D Application Scenarios for Pyridazine-3-carbothioamide (CAS 88497-62-5)


Medicinal Chemistry: Synthesis of Novel Anticancer Agents Targeting Cell Differentiation

Given its reported activity in arresting proliferation and inducing differentiation in undifferentiated cells [1], pyridazine-3-carbothioamide is a compelling starting point for medicinal chemistry campaigns focused on differentiation therapy for cancer. Researchers can synthesize libraries of analogs to optimize potency and selectivity for this specific phenotypic endpoint.

Chemical Biology: Probe Development for Non-PDE Targets

The compound's lack of activity against cAMP phosphodiesterase [2] makes it a useful negative control in assays designed to identify new PDE inhibitors. Conversely, it can be employed as a selective tool compound in studies where off-target PDE inhibition is a confounding factor.

Agrochemical Research: SAR Studies for Fungicide Development

The absence of antifungal activity for pyridazine-3-carbothioamide [3], in contrast to related pyridazine (thio)amides with fungicidal properties [4], establishes it as a critical reference compound for structure-activity relationship (SAR) investigations. It helps define the minimal structural requirements for antifungal activity within this chemical series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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